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  • Product: 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride
  • CAS: 1423031-21-3

Core Science & Biosynthesis

Foundational

4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the strategic deployment of conformationally restricted bioisosteres is a cornerstone of lead optimization. 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic deployment of conformationally restricted bioisosteres is a cornerstone of lead optimization. 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride (CAS: 1423031-21-3) represents a highly specialized bicyclic [3.3.0] amine scaffold[1]. By fusing a cyclopentane ring to a pyrrolidine core and introducing a stereospecific fluorine atom, medicinal chemists can precisely control the spatial vector of the basic nitrogen while simultaneously modulating its physicochemical properties. This technical guide explores the structural rationale, synthetic methodologies, and pharmacological applications of this privileged scaffold, with a specific focus on its role in developing Retinol Binding Protein 4 (RBP4) antagonists and Triple Reuptake Inhibitors (TRIs).

Structural and Physicochemical Properties

The octahydrocyclopenta[c]pyrrole core is a cis-fused bicyclic system. The cis-fusion is thermodynamically favored over the trans-isomer due to the high ring strain associated with trans-fused five-membered rings.

The Fluorine Effect: Causality in Scaffold Design

The introduction of a fluorine atom at the 4-position of the cyclopentane ring is not merely a structural novelty; it is a calculated intervention designed to address specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities:

  • pKa Modulation (Inductive Effect): The highly electronegative fluorine atom withdraws electron density from the adjacent pyrrolidine nitrogen via the σ -bond network. This typically lowers the basicity (pKa) of the amine by 1.0 to 2.0 units compared to the non-fluorinated parent compound. A lower pKa increases the fraction of unionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability and blood-brain barrier (BBB) crossing.

  • Metabolic Resistance: The cyclopentane ring is highly susceptible to cytochrome P450 (CYP450)-mediated hydroxylation. Substituting a hydrogen atom with fluorine blocks this metabolic soft spot, significantly increasing the compound's half-life ( t1/2​ ) and microsomal stability.

  • Stereoelectronic Control: The highly polarized C-F bond can participate in gauche interactions with the protonated amine, biasing the cyclopentane envelope into a specific conformation that maximizes binding affinity to the target receptor.

Table 1: Physicochemical Profile
PropertyValue/Description
IUPAC Name 4-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride
CAS Number 1423031-21-3[1]
Molecular Formula C₇H₁₂FN · HCl
Molecular Weight 165.64 g/mol [2]
Core Structure cis-fused Bicyclic [3.3.0] octane system
Predicted pKa (Amine) ~8.5 - 9.0 (Lowered via inductive effect)

Synthetic Methodologies and Derivatization

The synthesis of fluorinated bicyclic amines requires precise stereochemical control. The standard approach involves the reduction of a ketone precursor followed by nucleophilic deoxyfluorination.

SynthesisWorkflow A N-Boc-octahydrocyclopenta[c]pyrrol-4-one (Starting Material) B Reduction (NaBH4) Yields 4-hydroxy intermediate A->B Step 1 C Deoxofluorination (DAST) Inverts stereocenter, installs -F B->C Step 2 D Boc Deprotection (HCl/Dioxane) Cleaves protecting group C->D Step 3 E 4-Fluoro-octahydrocyclopenta[c]pyrrole HCl (Final Product) D->E Step 4

Figure 1: Step-by-step synthetic workflow for 4-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride.

Protocol: Synthesis of 4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride

This self-validating protocol ensures the preservation of the cis-fused geometry while installing the fluorine atom.

  • Step 1: Ketone Reduction

    • Procedure: Dissolve N-Boc-octahydrocyclopenta[c]pyrrol-4-one (1.0 eq) in anhydrous methanol at 0 °C. Slowly add Sodium Borohydride (NaBH₄, 1.5 eq). Stir for 2 hours.

    • Causality: NaBH₄ provides a mild hydride source that selectively reduces the ketone to the corresponding 4-hydroxy-octahydrocyclopenta[c]pyrrole without cleaving the Boc protecting group.

  • Step 2: Deoxofluorination

    • Procedure: Dissolve the purified alcohol in anhydrous dichloromethane (DCM) and cool to -78 °C under inert argon. Dropwise add Diethylaminosulfur trifluoride (DAST, 1.2 eq). Allow the reaction to warm to room temperature over 4 hours.

    • Causality: DAST converts the hydroxyl group into a good leaving group and subsequently delivers a fluoride ion via an Sₙ2 mechanism, resulting in the inversion of the stereocenter at the 4-position.

  • Step 3: Deprotection and Salt Formation

    • Procedure: Treat the fluorinated intermediate with 4M HCl in dioxane at room temperature for 3 hours. Concentrate under reduced pressure.

    • Validation: Triturate the resulting solid with diethyl ether to yield the pure hydrochloride salt. Confirm purity via ¹⁹F NMR (expecting a characteristic multiplet around -160 to -180 ppm depending on stereochemistry) and LC-MS (M+H⁺ = 130.1).

Applications in Drug Discovery: Case Studies

The octahydrocyclopenta[c]pyrrole scaffold has been successfully utilized in several high-profile medicinal chemistry campaigns.

Case Study A: Retinol Binding Protein 4 (RBP4) Antagonists

In the treatment of Atrophic Age-Related Macular Degeneration (AMD) and Stargardt Disease, preventing the accumulation of cytotoxic bisretinoids (like A2E) in the eye is critical. Cioffi et al. (2015) utilized the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core to design potent nonretinoid RBP4 antagonists[3][4].

  • Mechanistic Causality: The rigid bicyclic core geometrically aligns a hydrophobic phenyl/trifluoromethyl appendage deep within the RBP4 binding cavity, while orienting a carboxylic acid moiety to interact with the solvent-exposed region. This steric blockade prevents RBP4 from binding to Transthyretin (TTR), thereby halting the ocular uptake of serum retinol.

MechanismOfAction Retinol Serum Retinol (Vitamin A) RBP4 Retinol Binding Protein 4 (RBP4) Retinol->RBP4 TTR Transthyretin (TTR) Complex Formation RBP4->TTR Binding STRA6 STRA6 Receptor (Ocular Uptake) TTR->STRA6 Transport Toxicity Bisretinoid Accumulation (Macular Degeneration) STRA6->Toxicity Pathogenesis Drug Bicyclic[3.3.0] Antagonist (e.g., 4-Fluoro analog) Drug->RBP4 Steric Blockade Drug->TTR Prevents Complex

Figure 2: Disruption of the RBP4-TTR transport complex by bicyclic [3.3.0] antagonists.

Case Study B: Triple Reuptake Inhibitors (TRIs) for Depression

Shao et al. (2011) expanded the chemical space for TRIs by incorporating the octahydrocyclopenta[c]pyrrole scaffold[5][6].

  • Mechanistic Causality: Traditional antidepressants often target only SERT or NET. By utilizing the bicyclic core, researchers achieved potent, balanced inhibition across the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The lipophilic nature of the scaffold, especially when fluorinated, ensures excellent brain penetrance without triggering excessive motor stimulation.

In Vitro Pharmacological Profiling Protocols

To validate the metabolic resistance conferred by the 4-fluoro substituent, researchers must employ a standardized Human Liver Microsome (HLM) stability assay.

Protocol: Microsomal Stability Assay (Self-Validating System)
  • Preparation: Prepare a 1 mM stock solution of the 4-fluoro-octahydrocyclopenta[c]pyrrole derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Quenching & Validation: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil). Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). The presence of the fluorine atom should yield a significantly longer t1/2​ compared to the des-fluoro analog by blocking phase I aliphatic oxidation.

Conclusion

The 4-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride scaffold is a masterclass in rational drug design. By combining the conformational rigidity of a cis-fused [3.3.0] bicyclic system with the stereoelectronic and metabolic benefits of targeted fluorination, this building block allows researchers to navigate complex structure-activity relationships (SAR) across diverse therapeutic areas, from neurodegeneration to psychiatric disorders.

References

  • Cioffi, C. L., Racz, B., Freeman, E. E., Conlon, M. P., Chen, P., Stafford, D. G., ... & Petrukhin, K. (2015). "Bicyclic[3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease." Journal of Medicinal Chemistry, 58(15), 5863-5888.[Link]

  • Shao, L., Hewitt, M. C., Malcolm, S. C., Wang, F., Ma, J., Campbell, U. C., ... & Varney, M. A. (2011). "Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues." Journal of Medicinal Chemistry, 54(15), 5283-5295.[Link]

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Exploratory

Material Safety Data Sheet (MSDS) 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride

An In-Depth Technical Guide to the Material Safety Profile of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly availabl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Material Safety Profile of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride. This technical guide has been synthesized by extrapolating data from publicly available safety sheets for structurally analogous compounds, including the parent octahydrocyclopenta[c]pyrrole scaffold and its derivatives. This document is intended to provide a precautionary safety framework for researchers, scientists, and drug development professionals. All recommendations are based on the known hazards of similar chemical entities and should be applied with the utmost caution appropriate for an uncharacterized substance.

Introduction and Scientific Rationale

In the landscape of modern drug discovery, novel chemical entities (NCEs) often emerge from synthesis with a limited or non-existent body of safety data. 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride is one such compound. Its core structure, a bicyclic amine, is a privileged scaffold found in various biologically active molecules.[1][2] The introduction of a fluorine atom is a common medicinal chemistry strategy to modulate metabolic stability, binding affinity, and bioavailability. However, this substitution can also significantly alter toxicological profiles.

This guide provides a comprehensive, albeit inferred, safety and handling protocol. The core directive is to foster a culture of safety by treating the compound as potentially hazardous, based on the known properties of its structural relatives. The causality behind each recommendation is explained, grounding safety procedures in established chemical principles.

Compound Identification and Structural Analogs

To build a reliable safety profile, we must first understand the subject molecule in the context of its chemical family. The primary hazards are likely to derive from the reactive pyrrolidine moiety and the acidic nature of the hydrochloride salt.

Target Compound: 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride

  • Molecular Formula: C₇H₁₃ClFN

  • Molecular Weight: 165.64 g/mol (calculated)

  • CAS Number: Not available

The following table summarizes key information for structurally related compounds from which safety data has been extrapolated.

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Feature
octahydrocyclopenta[c]pyrrole hydrochloride112626-50-3C₇H₁₃N · HCl147.65 g/mol Parent scaffold
rel-(3aR,6aS)-Octahydrocyclopenta[c]pyrrole hydrochloride926276-10-0C₇H₁₃N · HCl147.65 g/mol Stereoisomer of parent
octahydro-cyclopenta[c]pyrrol-4-ol hydrochloride1212135-18-6C₇H₁₄ClNO163.65 g/mol Hydroxyl derivative
octahydrocyclopenta[c]pyrrole-4-carboxylic acid hydrochlorideNot AvailableC₈H₁₄ClNO₂191.66 g/mol Carboxylic acid derivative
Pyrrolidine123-75-1C₄H₉N71.12 g/mol Core heterocyclic ring

Inferred Hazard Identification and Classification

Based on the GHS classifications of its analogs, 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride should be handled as a substance with the following potential hazards.[3][4][5] The rationale for this classification stems from the known reactivity of similar small molecule amine hydrochlorides, which can cause significant irritation and damage upon contact.

Hazard ClassGHS Hazard StatementRationale and Field Insights
Acute Toxicity (Oral, Inhalation) H302: Harmful if swallowedH332: Harmful if inhaledSmall molecule amine salts are readily absorbed and can interfere with biological processes. Inhalation of fine powders is a primary route of exposure in a lab setting.[6][7]
Skin Corrosion / Irritation H314: Causes severe skin burns and eye damageH315: Causes skin irritationThe hydrochloride salt is acidic and can cause chemical burns upon prolonged contact. The parent pyrrolidine structure is also a known skin irritant.[4][5]
Serious Eye Damage / Irritation H318: Causes serious eye damageH319: Causes serious eye irritationThis is a critical hazard. The acidic and corrosive nature of the compound can cause irreversible damage to the eyes.[3][8][9]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationFine particulates of amine hydrochloride salts are known to be potent irritants to the mucous membranes and upper respiratory tract.[3][7]

GHS Pictograms:

Signal Word: DANGER [4][8]

Experimental Protocols: Safe Handling and Emergency Procedures

A self-validating system of protocols is essential. Each step is designed to minimize exposure and provide a clear course of action in case of an incident.

Engineering Controls and Personal Protective Equipment (PPE)

Causality: The primary defense against exposure is a multi-layered system of engineering controls and PPE. The "harmful if inhaled" and respiratory irritation classifications mandate that the compound be handled only in a controlled environment.

Protocol:

  • Primary Engineering Control: All weighing and manipulations of the solid compound must be performed inside a certified chemical fume hood.[4][10]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A full-face shield is required when handling larger quantities (>1g).[10]

  • Skin Protection: Wear a flame-retardant lab coat. Use compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[6][10]

  • Respiratory Protection: If engineering controls are not sufficient or during a large spill, a full-face respirator with appropriate cartridges must be used.[10]

Step-by-Step General Handling Workflow

Trustworthiness: This workflow is a standard operating procedure for handling potent, uncharacterized compounds in a drug development setting. It ensures that safety is integrated into the experimental design from the outset.

  • Preparation: Before retrieving the compound, ensure the fume hood is operational and the workspace is decontaminated and clear of unnecessary items. Assemble all necessary equipment (spatulas, weigh boats, solvents, etc.) inside the hood.

  • Weighing: Tare the balance with the weigh boat. Carefully transfer the desired amount of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride using a clean spatula. Avoid creating airborne dust.

  • Dissolution: If making a solution, add the solvent to the solid in the flask directly within the fume hood. Cap the container immediately.

  • Cleanup: Decontaminate spatulas and the work surface with an appropriate solvent (e.g., 70% ethanol) followed by water. Dispose of all contaminated disposables (gloves, weigh boats) in a clearly labeled hazardous waste container.[10]

  • Post-Handling: Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.[6]

Diagram: General Laboratory Workflow for Handling Hazardous Solids

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep1 Verify Fume Hood Certification Prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) Prep1->Prep2 Prep3 Prepare & Decontaminate Workspace in Hood Prep2->Prep3 H1 Weigh Compound Carefully (Avoid Dust Generation) Prep3->H1 Begin Experiment H2 Transfer to Reaction Vessel H1->H2 H3 Add Solvent & Seal Vessel H2->H3 C1 Decontaminate Tools & Surfaces H3->C1 End Experiment C2 Dispose of Contaminated Items in Labeled Hazardous Waste C1->C2 C3 Remove PPE Correctly C2->C3 C4 Wash Hands Thoroughly C3->C4

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Foundational

Pharmacokinetic Profiling of 4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride: A Technical Guide for Drug Discovery

Executive Summary The bicyclic amine scaffold, octahydrocyclopenta[c]pyrrole, has emerged as a privileged structure in modern medicinal chemistry, prominently featured in the development of Retinol Binding Protein 4 (RBP...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic amine scaffold, octahydrocyclopenta[c]pyrrole, has emerged as a privileged structure in modern medicinal chemistry, prominently featured in the development of Retinol Binding Protein 4 (RBP4) antagonists[1] and DOT1L inhibitors for oncology[2]. The introduction of a fluorine atom at the 4-position of the cyclopentyl ring—yielding 4-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride[3]—represents a strategic pharmacokinetic (PK) optimization. This whitepaper details the physicochemical rationale, in vitro ADME protocols, and in vivo PK profiling methodologies required to evaluate this specific building block when incorporated into lead compounds.

Physicochemical Rationale & ADME Impact

The unmodified octahydrocyclopenta[c]pyrrole core[4] is highly lipophilic and features a strongly basic pyrrolidine nitrogen. While excellent for target engagement via salt-bridge formation, high basicity often leads to poor passive permeability, high volume of distribution (Vd) due to phospholipid trapping, and potential hERG channel liability.

Causality of Fluorination: The addition of the highly electronegative fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the pyrrolidine nitrogen, effectively lowering its pKa by 1.0 to 1.5 units. Consequently, at physiological pH (7.4), a greater fraction of the molecule exists in the unionized state, dramatically improving passive transcellular permeability. Furthermore, the C-F bond blocks cytochrome P450 (CYP450)-mediated aliphatic oxidation at the otherwise metabolically soft cyclopentyl ring, enhancing the compound's metabolic half-life. The hydrochloride salt form is utilized to ensure optimal aqueous solubility (>10 mg/mL) for intravenous dosing formulations.

Data Presentation: Predicted Physicochemical Properties

Table 1: Comparative Physicochemical Properties of the Scaffold

PropertyOctahydrocyclopenta[c]pyrrole4-Fluoro-octahydrocyclopenta[c]pyrrole HClRationale for Shift
Molecular Weight 111.18 g/mol [4]165.63 g/mol (Salt) / 129.17 g/mol (Free base)Addition of F (19 Da) and HCl (36.5 Da)
pKa (Calculated) ~9.8~8.4Inductive electron withdrawal by Fluorine
cLogP 1.1[4]1.4Increased lipophilicity from halogenation
Metabolic Soft Spots C4, C5 (Cyclopentyl)C5 only (C4 blocked)Steric and electronic shielding by Fluorine
Physical State Liquid/Low-melting solidCrystalline Solid[3]Salt formation improves handling/stability

In Vitro Pharmacokinetic Profiling Protocols

To validate the ADME improvements conferred by the 4-fluoro substitution, a self-validating system of in vitro assays must be employed.

Liver Microsomal Stability Assay

Objective: To quantify the intrinsic clearance ( Clint​ ) and evaluate the protective effect of the C-F bond against Phase I oxidative metabolism. Self-Validation: Inclusion of Verapamil (high clearance) and Warfarin (low clearance) as concurrent positive and negative controls ensures the enzymatic viability of the microsomes and validates the assay run.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Causality: Mg2+ is a critical cofactor for optimal CYP450 enzymatic structural conformation and function.

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM, keeping DMSO <0.1%). Causality: Excessive DMSO acts as a competitive inhibitor for certain CYP isoforms, artificially inflating apparent stability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH provides the essential reducing equivalents necessary for CYP450-mediated oxidation.

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile precipitates the microsomal proteins and instantly halts enzymatic activity, locking the concentration for accurate temporal analysis.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of remaining parent compound.

Caco-2 Permeability Assay

Objective: To assess the bidirectional intestinal permeability and potential efflux transporter (P-gp) liability of the fluorinated scaffold.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm². Causality: A high TEER value confirms the formation of tight junctions and a fully differentiated, intact monolayer, preventing false-positive paracellular leakage.

  • Dosing Solutions: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Include Propranolol as a high-permeability control and Lucifer Yellow as a paracellular integrity marker.

  • Apical to Basolateral (A-B) Transport: Add 200 µL of dosing solution to the apical chamber and 600 µL of blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B-A) Transport: Add 600 µL of dosing solution to the basolateral chamber and 200 µL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Collect samples from the receiver chambers.

  • Calculation: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2 suggests the compound is a substrate for efflux transporters.

In Vivo Pharmacokinetic Profiling

Once in vitro stability and permeability are confirmed, in vivo profiling in rodent models (e.g., Sprague-Dawley rats) is conducted to determine systemic clearance, volume of distribution, and oral bioavailability.

Step-by-Step Methodology:

  • Formulation:

    • Intravenous (IV) Dosing (1 mg/kg): Dissolve the hydrochloride salt in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: The HCl salt ensures complete dissolution in the aqueous saline phase, preventing micro-emboli upon injection.

    • Oral (PO) Dosing (5 mg/kg): Suspend in 0.5% Methylcellulose / 0.1% Tween-80 in water.

  • Administration: Administer the IV dose via the tail vein and the PO dose via oral gavage to fasted rats (n=3 per group).

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3000g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

  • Parameter Derivation: Use Non-Compartmental Analysis (NCA) to calculate AUC0−∞​ , Cmax​ , Tmax​ , t1/2​ , Cl , and Vdss​ .

Mechanistic Pathways & Visualizations

The following diagrams illustrate the logical flow of the PK profiling and the mechanistic advantage of the fluorinated scaffold.

ADME_Workflow Start 4-Fluoro-octahydrocyclopenta[c]pyrrole Scaffold InVitro In Vitro Profiling (Caco-2, Microsomes) Start->InVitro Synthesize & Purify Bioanalysis LC-MS/MS Quantification InVitro->Bioanalysis Assay Samples InVivo In Vivo PK (Rodent IV/PO) Bioanalysis->InVivo If Cl_int < 15 µL/min/mg Data PK Parameter Calculation InVivo->Data Plasma Sampling

Workflow for in vitro and in vivo PK profiling of the fluorinated bicyclic scaffold.

Metabolic_Pathway Drug 4-Fluoro Scaffold CYP CYP450 Enzymes (Liver Microsomes) Drug->CYP Hepatic First Pass Block Steric/Electronic Blockade at C4 Position CYP->Block F-Substitution N_Ox N-Oxidation / Dealkylation (Minor Pathway) CYP->N_Ox Pyrrolidine Ring Excretion Renal Excretion (Unchanged Drug) Block->Excretion High Metabolic Stability N_Ox->Excretion Phase II Conjugation

Metabolic clearance pathways highlighting CYP450 blockade by 4-fluoro substitution.

Conclusion

The integration of the 4-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride building block into drug discovery pipelines offers a sophisticated method to balance target affinity with optimal ADME properties. By leveraging the inductive effects of fluorine, researchers can systematically overcome the permeability and metabolic liabilities traditionally associated with basic bicyclic amines[1][2].

References

  • Cioffi, C. L., et al. "Bicyclic[3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Song, Y., et al. "Discovery of first-in-class DOT1L inhibitors against the R231Q gain-of-function mutation in the catalytic domain with therapeutic potential of lung cancer." Acta Pharmaceutica Sinica B, PMC. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 110688, Octahydrocyclopenta(c)pyrrole." PubChem. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Process Scale-Up and Stereoselective Synthesis of 4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound: 4-Fluoro-octa...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound: 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride (CAS: 1423031-21-3)

Introduction & Strategic Rationale

The octahydrocyclopenta[c]pyrrole framework is a privileged, conformationally restricted bicyclic aliphatic amine. It serves as a critical structural core in the development of triple reuptake inhibitors (TRIs) for severe depression[1], as well as a key intermediate for antiviral and antidiabetic agents[2][3].

The strategic introduction of a fluorine atom at the C4-position of the cyclopentane ring provides profound pharmacological benefits. The highly electronegative fluorine exerts a strong inductive effect, significantly lowering the pKa of the adjacent pyrrolidine nitrogen. This modulation enhances the molecule's lipophilicity (LogP), improves blood-brain barrier (BBB) penetrance, and restricts the ring into a specific bioactive envelope, thereby increasing target binding affinity and metabolic stability against cytochrome P450 oxidation[1].

However, scaling up the synthesis of the 4-fluoro derivative presents severe process chemistry challenges. Traditional nucleophilic fluorination of the corresponding alcohol using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor poses catastrophic thermal hazards at scale (exothermic decomposition >90°C) and generates highly corrosive free HF. This application note details a robust, chromatography-free, and highly scalable protocol utilizing crystalline aminosulfonium salts (XtalFluor-E) to achieve safe, stereoselective deoxofluorination.

Retrosynthetic Strategy & Reaction Workflow

To ensure scalability (>100 g) and high diastereomeric purity, the synthesis is designed around three highly controlled transformations starting from commercially available N-Boc-4-oxo-octahydrocyclopenta[c]pyrrole.

  • Diastereoselective Reduction: Ketone reduction using Sodium borohydride (NaBH₄) is favored over catalytic hydrogenation. The hydride attacks predominantly from the less sterically hindered convex face of the bicyclic system, yielding the cis-alcohol with >95% diastereomeric excess (de).

  • Stereoinvertive Fluorination: XtalFluor-E is utilized as a thermally stable alternative to DAST. The reaction proceeds via an alkoxyaminosulfonium intermediate, followed by an SN​2 attack by fluoride. This strictly inverts the stereocenter, converting the cis-alcohol to the trans-fluoro configuration.

  • Anhydrous Deprotection: Boc-cleavage using anhydrous HCl in dioxane ensures the final API-grade hydrochloride salt precipitates directly from the reaction matrix, completely eliminating the need for silica gel chromatography.

SynthesisRoute SM N-Boc-4-oxo-octahydro cyclopenta[c]pyrrole Int1 cis-N-Boc-4-hydroxy-octahydro cyclopenta[c]pyrrole SM->Int1 NaBH4, MeOH 0°C to RT (Convex Attack) Int2 trans-N-Boc-4-fluoro-octahydro cyclopenta[c]pyrrole Int1->Int2 XtalFluor-E, DBU DCM, -78°C to RT (SN2 Inversion) Product 4-Fluoro-octahydro cyclopenta[c]pyrrole HCl Int2->Product 4M HCl in Dioxane RT, 2h (Direct Crystallization)

Figure 1: Scalable synthetic workflow for 4-Fluoro-octahydrocyclopenta[c]pyrrole HCl.

Process Optimization Data

The selection of the fluorinating agent is the most critical parameter in this scale-up. Table 1 summarizes the process chemistry evaluation that led to the selection of XtalFluor-E over traditional reagents.

Table 1: Comparison of Fluorinating Agents for Scale-Up (100g Scale Evaluation)

Fluorinating AgentYield (%)Diastereomeric Excess (de %)Thermal Stability (DSC Onset)Process Safety & Cost Profile
DAST 65%88%~90°C (Explosive)High Risk. Generates free HF; requires specialized Hastelloy reactors.
Deoxo-Fluor 72%90%~140°C (Exothermic)Moderate Risk. Liquid handling is easier, but still poses thermal runaway risks.
XtalFluor-E 84% >95% >200°C (Stable) Low Risk. Crystalline solid, easy to weigh. Requires DBU promoter. Highly scalable.
PyFluor 55%80%>150°C (Stable)Low Risk. Sluggish reactivity with secondary bicyclic alcohols; high elimination byproducts.

Step-by-Step Scale-Up Protocols (100 g Scale)

Protocol A: Synthesis of cis-N-Boc-4-hydroxy-octahydrocyclopenta[c]pyrrole

Causality Focus: Temperature control is critical to prevent the formation of the trans-alcohol isomer.

  • Preparation: Charge a 2 L jacketed glass reactor with N-Boc-4-oxo-octahydrocyclopenta[c]pyrrole (100 g, 0.44 mol) and anhydrous methanol (800 mL).

  • Cooling: Chill the solution to 0°C under a continuous nitrogen sweep.

  • Addition: Add Sodium borohydride (NaBH₄) (20 g, 0.53 mol, 1.2 eq) portion-wise over 45 minutes.

    • Expert Insight: Portion-wise addition controls the hydrogen gas evolution and maintains the internal temperature below 5°C, which is strictly required to maximize the convex-face hydride attack and ensure >95% cis-selectivity.

  • Reaction: Allow the mixture to warm to room temperature (20°C) and stir for 2 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (200 mL). Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 × 300 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the cis-alcohol as a white solid (96 g, 95% yield).

    • Self-Validation (IPC): Analyze via GC-MS. The disappearance of the ketone peak (m/z 225) and appearance of the alcohol peak (m/z 227) indicates completion.

Protocol B: Stereoselective Deoxofluorination using XtalFluor-E

Causality Focus: DBU acts as an HF scavenger and promotes the formation of the reactive dialkylaminosulfonium intermediate, preventing unwanted dehydration (elimination) reactions.

  • Preparation: In a rigorously dried 3 L reactor, dissolve the cis-alcohol (96 g, 0.42 mol) in anhydrous Dichloromethane (DCM) (1.2 L). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (128 g, 0.84 mol, 2.0 eq).

  • Cryogenic Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Fluorination: Add XtalFluor-E (143 g, 0.63 mol, 1.5 eq) in three equal portions over 30 minutes.

    • Expert Insight: While XtalFluor-E is thermally stable, its initial reaction with the secondary alcohol is highly exothermic. Cryogenic conditions prevent the formation of the cyclopentene elimination byproduct.

  • Reaction: Stir at -78°C for 1 hour, then gradually allow the reactor to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench with 5% aqueous NaHCO₃ (500 mL). Separate the organic phase, wash with 1M HCl (300 mL) to remove DBU, and dry over MgSO₄. Concentrate under vacuum to yield the crude trans-N-Boc-4-fluoro-octahydrocyclopenta[c]pyrrole as a pale yellow oil (81 g, 84% yield).

Protocol C: Deprotection and Crystallization of the Hydrochloride Salt

Causality Focus: Anhydrous conditions prevent hydrate formation and allow direct precipitation of the API.

  • Preparation: Dissolve the crude fluorinated intermediate (81 g, 0.35 mol) in anhydrous Ethyl Acetate (400 mL) in a 1 L round-bottom flask.

  • Deprotection: Dropwise, add 4M HCl in Dioxane (260 mL, 1.05 mol, 3.0 eq) at room temperature.

    • Expert Insight: Avoid aqueous HCl (e.g., 37% hydrochloric acid). Anhydrous dioxane forces the highly polar hydrochloride salt to crash out of the moderately polar Ethyl Acetate solution, acting as a self-purifying crystallization step.

  • Crystallization: Stir vigorously for 3 hours. A dense white precipitate will form. Add Methyl tert-butyl ether (MTBE) (200 mL) to drive the crystallization to completion.

  • Isolation: Filter the solid through a sintered glass funnel under a nitrogen blanket (the salt can be mildly hygroscopic). Wash the filter cake with cold MTBE (2 × 100 mL) and dry in a vacuum oven at 40°C for 24 hours.

  • Final Yield: 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride is isolated as a pristine white crystalline powder (52 g, 89% yield for this step; >98% purity by HPLC).

Pharmacological Application & Mechanistic Insights

The successful scale-up of this fluorinated scaffold directly enables the synthesis of advanced therapeutics. As demonstrated in the development of TRIs[1], substituting the octahydrocyclopenta[c]pyrrole core with a fluorine atom locks the optimal spatial geometry required to interact with the monoamine transporters.

BiologicalPathway Scaffold 4-Fluoro-octahydro cyclopenta[c]pyrrole Core SERT SERT Inhibition Scaffold->SERT High Affinity Binding NET NET Inhibition Scaffold->NET Fluorine Modulated pKa DAT DAT Inhibition Scaffold->DAT Locked Conformation Clinical Antidepressant Efficacy SERT->Clinical NET->Clinical DAT->Clinical

Figure 2: Pharmacological impact of the fluorinated scaffold on monoamine transporter inhibition.

By utilizing the protocols outlined in this application note, process chemists can safely generate multi-kilogram quantities of this critical building block without the bottlenecks of column chromatography or the catastrophic risks associated with traditional fluorinating reagents.

References

  • Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues | Journal of Medicinal Chemistry - ACS Publications. [1] URL:

  • WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents. [2] URL:

  • CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents. [3] URL:

Sources

Application

Liquid chromatography methods for 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride

An In-Depth Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride This comprehensive technical guide provides detailed application notes and protoco...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride

This comprehensive technical guide provides detailed application notes and protocols for the quantitative analysis of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride, a novel synthetic intermediate of significant interest in pharmaceutical development.[1][2] Given the compound's polar nature and the presence of a fluorine atom, this guide focuses on two robust liquid chromatography-mass spectrometry (LC-MS) methods: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC).

The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a framework for accurate and reproducible quantification. The protocols are grounded in established chromatographic principles and adhere to international validation standards to ensure data integrity and trustworthiness.[3][4][5]

Introduction to the Analyte and Analytical Challenges

4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride is a small polar molecule. Its hydrochloride salt form enhances its aqueous solubility. The fused bicyclic ring system and the presence of a secondary amine contribute to its hydrophilicity. The covalent incorporation of a fluorine atom provides a unique isotopic signature, making it highly suitable for mass spectrometric detection.[6][7]

The primary analytical challenge for such polar compounds in traditional reversed-phase chromatography is poor retention, often leading to elution near the solvent front and inadequate separation from other polar impurities.[8] This guide addresses this challenge by presenting two orthogonal chromatographic strategies.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Mass Spectrometry

HILIC is an ideal separation technique for highly polar analytes that are not well-retained on conventional C18 columns.[9][10][11] The retention mechanism in HILIC involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[9]

Rationale for HILIC Method Development

The selection of HILIC for the primary analysis of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride is based on the following principles:

  • Enhanced Retention: The polar nature of the analyte will promote strong interaction with a polar stationary phase, leading to increased retention times and better separation from non-retained impurities.[10]

  • Improved MS Sensitivity: The high organic content of the HILIC mobile phase facilitates more efficient desolvation in the mass spectrometer's ion source, often resulting in enhanced signal intensity.[12]

  • Orthogonal Selectivity: HILIC provides a different separation mechanism compared to reversed-phase chromatography, which is beneficial for impurity profiling and method validation.

HILIC-MS Experimental Protocol

This protocol outlines the steps for the quantitative analysis of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride using a HILIC-MS system.

Workflow Diagram:

HILIC_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing A Weigh Analyte Standard B Dissolve in 90:10 Acetonitrile:Water A->B C Prepare Calibration Curve Standards B->C D Prepare QC Samples C->D E Equilibrate HILIC Column D->E Analyze Samples F Inject Sample E->F G Gradient Elution F->G H MS Detection (SIM/MRM) G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify Samples J->K

Caption: HILIC-MS workflow for quantitative analysis.

Instrumentation and Consumables:

ParameterSpecification
HPLC System UPLC/UHPLC system with a binary pump and autosampler
Mass Spectrometer Single Quadrupole or Triple Quadrupole Mass Spectrometer with ESI source
Analytical Column Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Sample Diluent 90:10 (v/v) Acetonitrile:Water
Standard 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride reference standard

Step-by-Step Protocol:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in the sample diluent.

    • Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • LC Method Parameters:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 5 95
      5.0 40 60
      5.1 5 95

      | 7.0 | 5 | 95 |

  • MS Method Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    • SIM Ion: [M+H]+ of 4-Fluoro-octahydrocyclopenta[c]pyrrole

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flow Rates: Optimize for the specific instrument.

  • Data Analysis:

    • Integrate the peak area of the analyte in each chromatogram.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples using the calibration curve.

Method 2: Reversed-Phase Liquid Chromatography (RPLC) with Mass Spectrometry

While HILIC is the preferred method, an RPLC method provides a valuable alternative for confirmation of results and for analyzing less polar impurities. To achieve adequate retention of the polar analyte, a C18 column with polar end-capping is recommended.

Rationale for RPLC Method Development
  • Robustness and Familiarity: RPLC is a widely used and well-understood chromatographic technique.[13][14]

  • Alternative Selectivity: The separation mechanism in RPLC is based on hydrophobic interactions, providing a different selectivity profile compared to HILIC.[13][14]

  • Broad Applicability: This method can be suitable for simultaneous analysis of the parent compound and any less polar metabolites or degradation products.

RPLC-MS Experimental Protocol

This protocol details the analysis of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride using a polar-endcapped RPLC column coupled with MS detection.

Workflow Diagram:

RPLC_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing A Weigh Analyte Standard B Dissolve in Water A->B C Prepare Calibration Curve Standards B->C D Prepare QC Samples C->D E Equilibrate RPLC Column D->E Analyze Samples F Inject Sample E->F G Gradient Elution F->G H MS Detection (SIM/MRM) G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify Samples J->K

Caption: RPLC-MS workflow for quantitative analysis.

Instrumentation and Consumables:

ParameterSpecification
HPLC System UPLC/UHPLC system with a binary pump and autosampler
Mass Spectrometer Single Quadrupole or Triple Quadrupole Mass Spectrometer with ESI source
Analytical Column Polar-endcapped C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Sample Diluent Water
Standard 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride reference standard

Step-by-Step Protocol:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in water.

    • Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations.

  • LC Method Parameters:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 98 2
      4.0 50 50
      4.1 98 2

      | 6.0 | 98 | 2 |

  • MS Method Parameters:

    • Same as the HILIC-MS method.

  • Data Analysis:

    • Same as the HILIC-MS method.

Method Validation

Both analytical methods should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are suitable for their intended purpose.[4][15][16] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free of interference from the matrix, impurities, and degradation products. Peak purity should be confirmed.[17]
Linearity The calibration curve should have a correlation coefficient (r²) ≥ 0.99 over the specified concentration range.
Accuracy The mean recovery should be within 80-120% of the nominal concentration for at least three concentration levels.[17]
Precision The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 15%.[17]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Robustness The method should demonstrate reliability with deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[18]

Conclusion

This application note provides two comprehensive and robust LC-MS methods for the quantitative analysis of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride. The primary HILIC-MS method offers excellent retention and sensitivity for this polar compound. The secondary RPLC-MS method serves as a valuable orthogonal technique for confirmatory analysis and impurity profiling. By following the detailed protocols and adhering to the principles of method validation, researchers can achieve accurate and reliable results, supporting the advancement of pharmaceutical development projects involving this key intermediate.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection - Optica Publishing Group.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • HILIC - Dr. Maisch.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma Group.
  • Hydrophilic Interaction Liquid Chromatography - Sigma-Aldrich.
  • Reversed-phase chromatography - Wikipedia.
  • Halogen selective detection techniques and their use in the determination of chlorinated fatty acids.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed.
  • Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry - RSC Publishing.
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
  • The detection and identification of unknown halogenated compounds in environmental samples - PubMed.
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc.
  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - FyoniBio.
  • Validation of Analytical Procedure Q2(R2) - ICH.
  • Octahydrocyclopenta[c]pyrrole derivatives. - ResearchGate.
  • Octahydrocyclopenta[c]pyrrole | Drug Intermediate - MedchemExpress.com.
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
  • rp-hplc method development and validation of ropinirole hydrochloride in bulk and pharmaceutical dosage forms - ResearchGate.

Sources

Method

Advanced Linkerology in Targeted Protein Degradation: Incorporating 4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Rationale Executive Summary & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Rationale

Executive Summary & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) and molecular glues have revolutionized drug discovery by enabling the degradation of previously "undruggable" proteins. A critical, yet historically empirical, aspect of PROTAC design is "linkerology"—the optimization of the chemical bridge connecting the target-binding warhead and the E3 ligase ligand[1].

While flexible polyethylene glycol (PEG) and alkyl chains are standard starting points, they often incur a high entropic penalty upon the formation of the ternary complex (Target–PROTAC–E3)[2]. To overcome this, the field is shifting toward rigidified, pre-organized scaffolds. 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride has emerged as a highly strategic building block for this purpose[3].

The "Why": Causality Behind the Scaffold
  • Conformational Rigidity: The fused bicyclic octahydrocyclopenta[c]pyrrole system restricts the degrees of freedom between the two ligands, effectively pre-organizing the exit vectors. This lowers the entropic barrier required to form a stable ternary complex, often resulting in higher degradation efficiency (Dmax)[4],[2].

  • Fluorine Stereoelectronics: Fluorination is a proven strategy to modulate the physicochemical properties of degraders[5]. The incorporation of a fluorine atom at the 4-position exerts an electron-withdrawing inductive effect. This lowers the pKa of the adjacent pyrrole nitrogen, reducing the fraction of positively charged species at physiological pH. Consequently, this enhances passive membrane permeability—a notorious bottleneck for high-molecular-weight PROTACs[5].

  • Metabolic Stability: The fluorine atom blocks a primary site of cytochrome P450-mediated oxidation on the cyclopentane ring, prolonging the half-life of the degrader in vivo.

G PROTAC Fluorinated PROTAC (4-F-Bicyclic Linker) TC Ternary Complex (POI - PROTAC - E3) PROTAC->TC Binds POI Protein of Interest (POI) POI->TC Recruited E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->TC Recruited UB Polyubiquitination (Ub-Transfer) TC->UB Catalysis DEG 26S Proteasome Degradation UB->DEG Target Cleared

Fig 1: PROTAC-mediated ternary complex formation and targeted degradation pathway.

Physicochemical Profiling: Data Presentation

To illustrate the advantage of this specific building block, the table below summarizes the typical physicochemical shifts observed when transitioning from a standard flexible linker to the fluorinated bicyclic scaffold.

Linker MotifRigidity (Degrees of Freedom)Estimated pKa (Amine)Lipophilicity (LogD at pH 7.4)Permeability (Papp)
Standard Alkyl (C6) High (Highly flexible)~10.5HighLow (Due to high flexibility)
Octahydrocyclopenta[c]pyrrole Low (Rigid bicyclic)~9.8ModerateModerate
4-Fluoro-octahydrocyclopenta[c]pyrrole Low (Rigid bicyclic)~8.2 Optimized (Lowered) High (Reduced ionization)

Note: The reduction in pKa directly correlates with improved cellular penetration, a critical success factor in TPD workflows[5].

Experimental Protocols & Workflows

The following protocols provide a self-validating system for synthesizing and evaluating PROTACs utilizing the 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride building block[3].

Workflow Step1 1. Scaffold Preparation Neutralize HCl Salt Step2 2. Amide Coupling HATU/DIPEA Mediation Step1->Step2 Step3 3. LC-MS/NMR Validation Confirm Linker Attachment Step2->Step3 Step4 4. TR-FRET Assay Quantify Ternary Complex Step3->Step4 Step5 5. Cellular HiBiT Assay Monitor POI Degradation Step4->Step5

Fig 2: End-to-end workflow for synthesizing and validating fluorinated bicyclic PROTACs.

Protocol 1: Synthetic Incorporation (Amide Coupling)

Because the building block is supplied as a hydrochloride salt to ensure benchtop stability[3], the secondary amine must be properly free-based in situ to act as a nucleophile.

Materials:

  • 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride (1.2 eq)

  • Carboxylic acid-functionalized E3 ligand/Warhead (1.0 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.5 eq) and stir at room temperature for 10 minutes to form the active ester.

  • Free-Basing (Critical Step): In a separate vial, suspend the 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride (1.2 eq) in DMF. Add DIPEA (4.0 eq). Causality: A large excess of DIPEA is mandatory. One equivalent neutralizes the HCl salt, while the remainder ensures the reaction environment remains sufficiently basic to keep the pyrrole nitrogen deprotonated and nucleophilic.

  • Coupling: Add the free-based amine solution to the activated ester. Stir at room temperature for 2–4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. If the starting acid remains unconsumed, spot the reaction mixture on wet pH paper. If the pH is < 8, the amine is protonated; add an additional 1.0 eq of DIPEA to drive the reaction to completion.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC.

Protocol 2: Ternary Complex Formation (TR-FRET Assay)

Binary affinity (binding to the target alone) does not guarantee degradation. You must validate that the rigidified fluorinated linker successfully bridges the E3 ligase and the target protein without steric clashes.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare solutions of Terbium (Tb)-labeled E3 ligase (e.g., VHL or CRBN) and Alexa Fluor 647 (AF647)-labeled Target Protein in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Titration: Prepare a 12-point dose-response curve of the synthesized PROTAC (from 10 µM down to 0.1 nM) in a 384-well low-volume plate.

  • Incubation: Add the labeled proteins to the PROTAC wells. Causality: The rigid nature of the octahydrocyclopenta[c]pyrrole linker accelerates complex formation kinetics compared to PEG linkers. Incubate for 60 minutes at room temperature.

  • Reading & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm).

    • Validation Check: Plot the 665/615 ratio against PROTAC concentration. A successful rigid linker will display a classic "bell-shaped" curve. The peak indicates maximum ternary complex formation, while the drop-off at high concentrations validates the "hook effect" (where independent binary complexes outcompete the ternary complex).

Protocol 3: Cellular Degradation (Endogenous HiBiT Assay)

To confirm that the enhanced permeability afforded by the 4-fluoro modification translates to cellular efficacy, perform a live-cell degradation assay.

Step-by-Step Procedure:

  • Cell Preparation: Plate CRISPR-engineered cells expressing a HiBiT-tagged endogenous target protein in a 96-well white opaque plate (10,000 cells/well). Causality: Using endogenous tagging prevents overexpression artifacts, which can saturate the proteasome and yield false negatives.

  • Treatment: Treat cells with the fluorinated PROTAC (dose-response, 0.1 nM to 10 µM) and incubate for 4 to 24 hours.

  • Detection: Add Nano-Glo® HiBiT Lytic Reagent. The reagent contains LgBiT, which binds the remaining HiBiT-tagged protein to form a functional luciferase enzyme.

  • Quantification: Measure luminescence. Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation depth). The lowered pKa of the fluorinated building block should yield a left-shifted DC50 compared to unfluorinated analogs due to superior intracellular accumulation[5].

References

  • Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties Robert Troup, ePrints Soton - University of Southampton URL:[Link]

  • Novel approaches for the rational design of PROTAC linkers Open Exploration Publishing URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with 4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride

Welcome to the Technical Support Center for 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride . This bicyclic secondary amine presents a formidable challenge in synthetic chemistry, particularly during amide bond form...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride . This bicyclic secondary amine presents a formidable challenge in synthetic chemistry, particularly during amide bond formation or Buchwald-Hartwig cross-coupling. The combination of a rigid[3.3.0] bicyclic framework and the electron-withdrawing nature of the fluorine atom severely depresses the nucleophilicity of the nitrogen atom.

This guide provides researchers and drug development professionals with authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully couple this highly hindered substrate.

Diagnostic Workflow for Coupling Failures

When standard coupling protocols fail, use the following diagnostic decision tree to systematically identify and resolve the bottleneck.

Troubleshooting Start Issue: Low/No Amide Yield with 4-Fluoro-octahydrocyclopenta[c]pyrrole CheckSalt Is the amine fully free-based? (HCl salt neutralized) Start->CheckSalt FixSalt Add 3-4 eq DIPEA or TMP to release free base CheckSalt->FixSalt No CheckReagent Using EDC/HOBt or HBTU? CheckSalt->CheckReagent Yes FixReagent Switch to HATU or COMU (Exploit neighboring group effect) CheckReagent->FixReagent Yes CheckTemp Reaction at Room Temperature? CheckReagent->CheckTemp No FixReagent->CheckTemp Still failing FixTemp Elevate to 50-80°C (Overcome activation barrier) CheckTemp->FixTemp Yes AcylFluoride Switch to Acyl Fluoride Method (TCFH/NMI activation) FixTemp->AcylFluoride Still failing

Diagnostic workflow for troubleshooting 4-Fluoro-octahydrocyclopenta[c]pyrrole coupling.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why do standard coupling reagents like EDC/HOBt or HBTU fail to produce acceptable yields with this specific amine? A: The failure is driven by a dual challenge of severe steric hindrance and electronic deactivation[1]. The fused [3.3.0] cyclopentane and pyrrolidine rings lock the molecule into a rigid geometry that physically blocks the trajectory of the incoming electrophile[2]. Furthermore, the 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the secondary amine nitrogen and reducing its nucleophilicity[3]. Standard OBt-active esters (formed by EDC or HBTU) simply lack the electrophilic reactivity required to overcome this massive activation energy barrier.

Q: I observed a new, highly polar byproduct when using HATU. What is it, and how do I prevent it? A: When uronium-based reagents like HATU or HBTU are used with highly hindered, slow-reacting amines, the amine often attacks the coupling reagent itself rather than the activated ester. This forms a stable, unreactive tetramethylguanidinium byproduct, effectively killing the reaction[4]. To prevent this, you must pre-activate the carboxylic acid completely before adding the amine, or switch to a non-uronium coupling strategy such as in situ acyl fluoride generation[5].

Q: How critical is the handling of the hydrochloride salt form? A: It is the most common point of failure. Because 4-Fluoro-octahydrocyclopenta[c]pyrrole is supplied as a hydrochloride salt, the nitrogen lone pair is protonated and strictly non-nucleophilic. You must use a sufficient excess of a non-nucleophilic base (e.g., 3-4 equivalents of DIPEA, or 2,2,6,6-tetramethylpiperidine for extreme cases) to fully liberate the free base in solution prior to the coupling event[2].

Q: If HATU fails, what is the most authoritative fallback method? A: The generation of an acyl fluoride intermediate. Reagents like TCFH (tetramethylchloroformamidinium hexafluorophosphate) combined with N-methylimidazole (NMI) rapidly convert carboxylic acids into acyl fluorides[3]. Unlike bulky OBt or OAt esters, acyl fluorides have an exceptionally small steric profile, allowing them to easily penetrate the hindered pocket of the bicyclic amine without undergoing premature hydrolysis[5].

Quantitative Method Comparison

The following table summarizes the expected performance of various coupling strategies when applied to sterically hindered, electron-deficient secondary amines like 4-Fluoro-octahydrocyclopenta[c]pyrrole.

Activation StrategyCoupling ReagentBaseTemp (°C)Steric Profile of IntermediateTypical Yield (%)Reaction Time
CarbodiimideEDC / HOBtDIPEA25High (OBt ester)< 15%24 h
UroniumHBTUDIPEA25High (OBt ester)20 - 30%24 h
Uronium (HOAt)HATUDIPEA50High (OAt ester)65 - 85%12 h
Acyl FluorideTCFH / NMINMI60 - 80Very Low (Acyl Fluoride)> 90%4 - 8 h

Reaction Pathway Analysis

Understanding the mechanistic pathways dictates reagent selection. The diagram below contrasts the standard HATU pathway (which is vulnerable to guanidinium side-reactions) with the highly efficient acyl fluoride pathway.

ReactionPathway CarboxylicAcid Carboxylic Acid TCFH TCFH / NMI (Activation) CarboxylicAcid->TCFH HATU HATU / DIPEA (Standard Activation) CarboxylicAcid->HATU AcylFluoride Acyl Fluoride Intermediate (Low Steric Profile) TCFH->AcylFluoride Amide Target Amide (High Yield) AcylFluoride->Amide + Amine (Fast) Amine 4-Fluoro-octahydrocyclopenta[c]pyrrole (Sterically Hindered) Guanidinium Guanidinium Byproduct (Dead End) HATU->Guanidinium Direct Amine Attack (Side Reaction) HOAtEster HOAt Active Ester HATU->HOAtEster HOAtEster->Amide + Amine (Slow)

Reaction pathways: Standard HATU activation vs. TCFH-mediated acyl fluoride pathway.

Self-Validating Experimental Protocols

Protocol A: Optimized HATU/HOAt Amide Coupling

Use this as the first-line approach for moderately hindered carboxylic acid partners.

  • Pre-Activation: In a flame-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq).

  • Validation Check 1: Stir at room temperature for 15–30 minutes. The solution should turn pale yellow. LC-MS analysis of a quenched aliquot should confirm complete consumption of the starting acid and formation of the HOAt active ester.

  • Amine Neutralization: In a separate vial, suspend 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and vortex.

  • Validation Check 2: The cloudy suspension must become a completely clear solution, indicating the HCl salt has been successfully neutralized to the free base.

  • Coupling: Add the free amine solution dropwise to the pre-activated ester mixture.

  • Heating: Heat the reaction to 50°C for 12 hours. (Do not exceed 60°C to avoid epimerization if the carboxylic acid contains a chiral α-center).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash heavily with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: TCFH/NMI-Mediated Acyl Fluoride Coupling

Use this rescue protocol when Protocol A fails or yields guanidinium byproducts[5].

  • Acyl Fluoride Generation: Dissolve the carboxylic acid (1.0 eq) and TCFH (1.2 eq) in anhydrous acetonitrile (MeCN) or dichloromethane (DCM) at 0.2 M. Add N-methylimidazole (NMI, 3.0 eq).

  • Validation Check 1: Stir at room temperature for 30 minutes. TLC or LC-MS will show the complete disappearance of the carboxylic acid and the appearance of a less polar, highly stable acyl fluoride intermediate.

  • Amine Addition: Add 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride (1.2 eq) directly to the reaction mixture, followed by an additional 2.0 eq of DIPEA to neutralize the hydrochloride salt.

  • Thermal Activation: Seal the vessel and heat to 60–80°C for 4 to 8 hours. The low steric profile of the acyl fluoride allows the hindered amine to attack efficiently.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove NMI and unreacted amine), then saturated NaHCO₃, dry over MgSO₄, and concentrate for chromatography.

References

  • Benchchem. "Overcoming Steric Hindrance in Coupling Reactions."
  • ACS Publications. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry.
  • Benchchem. "Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine."
  • RSC Publishing.
  • Chimia. "The Synthesis of Sterically Hindered Amides."

Sources

Optimization

Best purification and recrystallization techniques for 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride

Welcome to the technical support guide for the purification and recrystallization of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride. This document is designed for researchers, chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification and recrystallization of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested methodologies for achieving high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize these procedures effectively.

This guide moves beyond a simple list of steps. It is structured as a series of questions and answers to directly address the challenges you may encounter, ensuring that every recommendation is a self-validating part of a logical workflow.

Section 1: Understanding the Compound - Foundational Knowledge

Before attempting any purification, a fundamental understanding of the target molecule's properties is critical. This section addresses the most common initial questions regarding 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride.

Q1: What are the key chemical properties of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride that influence its purification?

A1: Understanding this molecule's nature is the first step to a successful purification. Three properties are paramount:

  • Salt Form: It is the hydrochloride salt of a secondary amine.[1][2] This is intentional in drug development, as the salt form is typically more crystalline, stable, and water-soluble than its "free base" counterpart.[3] During recrystallization, it is crucial to maintain conditions that keep it in this protonated state.

  • Hygroscopicity: Like many amine hydrochlorides, this compound has a tendency to absorb moisture from the atmosphere.[4][5] This can lead to physical clumping, inaccurate weighing, and potential degradation.[4][6] Therefore, proper handling and storage are non-negotiable.

  • Polarity: The presence of the ammonium salt and the fluorine atom makes the molecule quite polar. This dictates that it will be more soluble in polar solvents (like alcohols) and less soluble in non-polar organic solvents (like hexanes).

Q2: What are the likely impurities I should expect to find in my crude sample?

A2: Impurities in a crude product typically originate from the synthetic route.[7] For a heterocyclic amine like this, common impurities include:

  • Unreacted Starting Materials: Precursors from the final step of the synthesis.

  • Reaction By-products: Molecules formed from side-reactions.

  • Residual Catalysts: If a catalyst was used in the synthesis (e.g., Palladium, Rhodium).[8]

  • Residual Solvents: Solvents from the reaction and initial workup (e.g., THF, Dichloromethane).[9]

  • Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., strong base, high heat for extended periods).[10]

Section 2: The Core Recrystallization Workflow

This section provides a detailed, step-by-step protocol for a standard single-solvent recrystallization, which should be the first method attempted for purifying 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride.

Recommended Starting Protocol: Single-Solvent Recrystallization

This protocol is a robust starting point based on the purification of analogous heterocyclic amine hydrochlorides.[8][11]

Step 1: Solvent Selection

  • Choose an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12][13]

  • Recommendation: Begin with Isopropanol (IPA) or Ethanol (EtOH). These are excellent choices for polar amine salts.

Step 2: Dissolution

  • Place the crude 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride and a magnetic stir bar into an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., IPA) to create a slurry.[14]

  • Heat the slurry to a gentle boil with stirring.

  • Add more hot solvent dropwise until the solid just completely dissolves. Causality: Adding a large excess of solvent is the most common reason for failed recrystallization, as the solution will not become saturated upon cooling.[15]

Step 3: Decolorization (Optional)

  • If the hot solution is colored, it indicates the presence of colored impurities.

  • Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling.

  • Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.[14]

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

Step 4: Hot Filtration

  • If charcoal was used or if insoluble impurities are visible, you must perform a hot filtration.

  • Pre-warm a funnel and a new receiving Erlenmeyer flask with hot solvent vapor to prevent premature crystallization in the funnel.

  • Quickly pour the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.[14][16]

Step 5: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Causality: Slow cooling is essential. It promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[12][16] Rapid cooling traps impurities.[17]

  • Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

Step 6: Isolation and Drying

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[16]

  • Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Solvent 1. Select Solvent (e.g., Isopropanol) Dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent Solvent->Dissolve Decolorize 3. Decolorize (Optional) with Activated Charcoal Dissolve->Decolorize if colored HotFilter 4. Hot Gravity Filtration (Remove Insolubles) Dissolve->HotFilter if insolubles present Decolorize->HotFilter Cool 5. Cool Slowly (Induce Crystallization) HotFilter->Cool Isolate 6. Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry 7. Dry Crystals (Under Vacuum) Isolate->Dry Product Pure Product Dry->Product

Caption: Standard single-solvent recrystallization workflow.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges arise. This section is formatted to help you diagnose and solve common recrystallization problems.

Q3: I've added a lot of hot solvent, but my compound won't fully dissolve. What's wrong?

A3: This points to one of two issues:

  • Insoluble Impurities: You may have impurities that are insoluble in your chosen solvent. If most of the compound has dissolved and a small amount of solid remains, proceed to the hot filtration step to remove it.[14]

  • Poor Solvent Choice: The solvent may simply be a poor choice for your compound. If very little material has dissolved even after adding a significant volume of boiling solvent, it's best to recover the crude solid by evaporating the solvent and trying a different, more polar solvent (e.g., if you started with isopropanol, try ethanol or a methanol/isopropanol mix).

Q4: My solution has cooled, but no crystals have formed. What should I do?

A4: This is a classic case of a supersaturated solution that requires a nucleation event to begin crystallization.[15] Try these methods in order:

  • Scratch the Flask: Use a clean glass rod to gently scratch the inside surface of the flask below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites.[12]

  • Seed the Solution: If you have a small crystal of pure product from a previous batch, add it to the solution. This "seed crystal" provides a template for further crystal growth.[15]

  • Reduce Solvent Volume: You may have added too much solvent.[15] Gently heat the solution again and boil off a portion of the solvent to increase the concentration, then allow it to cool again.[17]

  • Cool to a Lower Temperature: Place the flask in an ice-salt bath to achieve temperatures below 0 °C.

Q5: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?

A5: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[15] It is detrimental to purity because the oil traps impurities. Here are the solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation temperature. Allow it to cool much more slowly.[15]

  • Change Solvents: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.

  • Use a Two-Solvent System: Introduce a second solvent (an "anti-solvent") in which your compound is insoluble. This is an advanced technique discussed in the next section.

Q6: My final product is purer, but my yield is very low. How can I improve it?

A6: Low yield is a common trade-off for high purity. To improve it:

  • Minimize Solvent: Ensure you used the absolute minimum amount of hot solvent for dissolution. Any excess will retain dissolved product in the final cold solution (the "mother liquor").

  • Cool Thoroughly: Ensure the solution has been cooled sufficiently in an ice bath for an adequate amount of time to maximize precipitation.

  • Minimize Transfer Loss: Be meticulous during transfers, especially during hot filtration.

  • Second Crop: It is sometimes possible to recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling, though this crop will likely be less pure than the first.

Troubleshooting Decision Tree

G Start Problem Occurs After Cooling NoCrystals No Crystals Formed Start->NoCrystals OilOut Compound 'Oiled Out' Start->OilOut LowYield Yield is Very Low Start->LowYield Scratch Action: Scratch with Glass Rod NoCrystals->Scratch Try First ReheatAddSolvent Action: Reheat, Add More Solvent, Cool S-L-O-W-L-Y OilOut->ReheatAddSolvent CheckSolventVol Review: Did you use minimum solvent? LowYield->CheckSolventVol CheckCooling Review: Was cooling thorough (ice bath)? LowYield->CheckCooling Seed Action: Add Seed Crystal Scratch->Seed If no success ReduceSolvent Action: Boil Off Some Solvent, Re-cool Seed->ReduceSolvent If no success ChangeSolvent Action: Use Lower-Boiling Solvent or a Two-Solvent System ReheatAddSolvent->ChangeSolvent If problem persists

Caption: A decision tree for common recrystallization issues.

Section 4: Advanced Topics & FAQs

Q7: When should I use a two-solvent ("anti-solvent") recrystallization?

A7: A two-solvent system is ideal when no single solvent has the desired temperature-solubility profile.[18] This is common for compounds that are either very soluble in most solvents or poorly soluble in all of them.

  • The Method: You dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, you slowly add a "bad" or "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until it just becomes cloudy. A few drops of the "good" solvent are added back to make it clear again, and then the solution is cooled slowly.[18]

  • For this Compound: A good system to try would be Methanol (good solvent) and Diethyl Ether (anti-solvent) .

Q8: How does pH affect the purification of this amine hydrochloride?

A8: The pH is critically important. The compound exists as a protonated ammonium salt (R₂NH₂⁺Cl⁻). If the solution becomes basic, the amine will be deprotonated to its free base form (R₂NH).[19][20] The free base has drastically different solubility—it is much less soluble in polar solvents like water and alcohols and much more soluble in non-polar organic solvents. Adding a base during recrystallization would likely cause the free base to crash out of solution as an impure oil or solid. Therefore, ensure your solvent is neutral or slightly acidic to maintain the integrity of the hydrochloride salt throughout the process.

Q9: What are the best practices for handling and storing the purified, hygroscopic product?

A9: Proper handling is essential to maintain the purity and physical properties of your final product.[21]

  • Storage: Store the compound in a tightly sealed container inside a desiccator containing a drying agent (e.g., Drierite or silica gel).[5] For long-term storage, consider a glovebox with an inert atmosphere.[4]

  • Handling: When weighing or handling the compound, do so quickly in a low-humidity environment.[4] Avoid leaving the container open to the air for extended periods. If the powder begins to clump, it is a sign of moisture absorption.[4]

Solvent Selection Guide
SolventBoiling Point (°C)PolaritySuitability for 4-Fluoro-octahydrocyclopenta[c]pyrrole HClComments
Isopropanol (IPA) 82.6PolarExcellent Starting Point Good balance of dissolving power at heat vs. insolubility when cold for many amine salts.
Ethanol (EtOH) 78.4PolarGood Alternative Similar to IPA, may be slightly more solubilizing.
Methanol (MeOH) 64.7Very PolarGood "Good" Solvent Often too powerful as a single solvent (high solubility even when cold), but excellent for a two-solvent system.[8]
Water 100Very PolarUse with Caution May lead to very high solubility, making recovery difficult.[8] Can be used in a solvent pair (e.g., with IPA).
Acetonitrile 81.6Polar AproticPossible Can be effective for some salts, worth trying if alcohols fail.
Diethyl Ether 34.6Non-PolarExcellent "Anti-Solvent" The compound will be insoluble in ether. Ideal for precipitating the product from a methanol or ethanol solution.
Hexanes ~69Non-PolarUnsuitable Compound will be insoluble.
References
  • Progress in the Stereoselective Synthesis of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.).
  • Recrystallization. (n.d.).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride - Benchchem. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).
  • WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents. (2013, July 11).
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.).
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. (2022, June 21).
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
  • recrystallization.pdf. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.).
  • presence of organic impurities into active pharmaceutical ingredients - IJPSR (2009), Issue 1, Vol. (2014, March 20).
  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (2025, October 18).
  • Octahydrocyclopenta[c]pyrrole hydrochloride | 112626-50-3 - Sigma-Aldrich. (n.d.).
  • Amines and their reactions. (n.d.).
  • Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688 - PubChem. (n.d.).
  • Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs - PMC. (n.d.).
  • What is the reaction between hydrochloric and amine? - Quora. (2018, March 4).
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5).

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride

Welcome to the Technical Support Center for the chiral resolution of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride . As a privileged saturated bicyclic amine scaffold [3], this molecule is highly valued in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride . As a privileged saturated bicyclic amine scaffold [3], this molecule is highly valued in medicinal chemistry for its rigid, three-dimensional structure. However, the introduction of the fluorine atom at the 4-position significantly alters the electronics and lipophilicity of the pyrrolidine ring, complicating standard separation techniques.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you optimize both classical diastereomeric salt resolution and Supercritical Fluid Chromatography (SFC) workflows [1] [2].

Mechanistic Workflow Overview

The most scalable method for resolving this hydrochloride salt involves converting it to a free base, forming a diastereomeric salt with a chiral carboxylic acid, and isolating the desired enantiomer via fractional crystallization.

ResolutionWorkflow Start Racemic 4-Fluoro-octahydrocyclopenta[c]pyrrole HCl Freebase1 Freebasing (NaOH / MTBE) Start->Freebase1 AddAcid Add Chiral Resolving Agent (e.g., L-DTTA in iPrOH) Freebase1->AddAcid Cryst Fractional Crystallization (Cooling & Seeding) AddAcid->Cryst MotherLiq Mother Liquor (Enriched in unwanted isomer) Cryst->MotherLiq Liquid Salt Diastereomeric Salt (Enriched desired isomer) Cryst->Salt Solid Recryst Recrystallization (>99% ee) Salt->Recryst Freebase2 Freebasing (NaOH / MTBE) Recryst->Freebase2 FinalSalt HCl Salt Formation (HCl in iPrOH) Freebase2->FinalSalt

Workflow for the classical chiral resolution of 4-Fluoro-octahydrocyclopenta[c]pyrrole.

Frequently Asked Questions (FAQs)

Q: Why does the fluorine atom complicate the classical resolution process? A: The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect across the bicyclic system. This lowers the pKa​ of the pyrrolidine nitrogen compared to the unsubstituted octahydrocyclopenta[c]pyrrole. A less basic amine forms a weaker ionic bond (salt bridge) with the chiral resolving acid. Consequently, the diastereomeric salts are more prone to dissociation in polar solvents, which often leads to "oiling out" rather than clean crystallization.

Q: Which chiral resolving agents are most effective for this specific scaffold? A: Due to the weakened basicity, highly lipophilic and sterically bulky resolving agents perform best. Di-p-toluoyl-L-tartaric acid (L-DTTA) and Dibenzoyl-L-tartaric acid (L-DBTA) are superior to standard L-tartaric acid. The bulky aromatic groups promote strong van der Waals interactions and π−π stacking during crystal lattice formation, overcoming the weaker ionic bridge [1].

Q: Is it better to use 1.0 equivalent or 0.5 equivalents of the resolving agent? A: For fluorinated pyrrolidines, the Pope-Peachey method (0.5 equivalents) is highly recommended. By adding only 0.5 eq of the chiral acid (often alongside 0.5 eq of an achiral acid like acetic acid, or simply leaving half the amine as a free base), you force the least soluble diastereomeric pair to crystallize exclusively. This drastically improves the first-pass enantiomeric excess (ee).

Q: For analytical and preparative scale, why is SFC preferred over HPLC? A: Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2​ , which has higher diffusivity and lower viscosity than liquid mobile phases. For rigid bicyclic amines [2], this translates to faster mass transfer, sharper peaks, and the ability to run at higher flow rates without exceeding pressure limits. Furthermore, isolating the free base post-separation is trivial, as the CO2​ evaporates upon depressurization.

Troubleshooting Guide

Issue: The diastereomeric salt "oils out" instead of crystallizing.
  • Causality: The solvent system is too polar, causing the salt to partially dissociate, or the cooling ramp was too rapid, preventing proper nucleation.

  • Solution:

    • Switch to a lower-polarity solvent system (e.g., Isopropanol/MTBE instead of Ethanol/Water).

    • Re-dissolve the oil by heating, then cool at a strictly controlled rate of 0.1∘C/min .

    • Introduce seed crystals of the desired diastereomeric salt at the cloud point.

Issue: Low enantiomeric excess (ee < 60%) after the first crystallization.
  • Causality: Co-precipitation of the unwanted diastereomer, often due to a eutectic point that is too close to the operating concentration.

  • Solution: Do not attempt to re-dissolve completely. Instead, perform a hot reslurry . Suspend the solid in hot solvent (e.g., ethyl acetate) just below its boiling point for 2 hours, then filter hot. This selectively dissolves the more soluble (unwanted) diastereomer via Ostwald ripening.

Issue: Severe peak tailing during chiral SFC analysis.
  • Causality: The secondary amine of the pyrrolidine ring interacts strongly with residual free silanol groups on the chiral stationary phase (CSP) support.

  • Solution: Add a basic modifier. Ensure your co-solvent (e.g., Methanol) contains 0.1% to 0.2% Diethylamine (DEA) or Ethanolamine. This masks the silanol sites and restores peak symmetry [2].

Experimental Protocols

Protocol A: Classical Resolution via L-DTTA (Self-Validating System)

This protocol utilizes the 0.5 equivalent method to maximize first-pass ee.

  • Freebasing: Suspend racemic 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride (10.0 g, 56 mmol) in MTBE (100 mL). Add 2M NaOH (35 mL) and stir vigorously for 30 minutes.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with MTBE (2 x 50 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield the free base as a pale oil.

  • Salt Formation: Dissolve the free base in Isopropanol (iPrOH, 40 mL) and heat to 60°C.

  • Acid Addition: In a separate flask, dissolve L-DTTA (10.8 g, 28 mmol, 0.5 eq) in iPrOH (40 mL). Add this dropwise to the amine solution over 15 minutes. Validation check: The solution must remain clear at 60°C. If cloudy, add iPrOH in 5 mL increments until clear.

  • Crystallization: Cool the solution to 45°C. Add 5 mg of seed crystals (if available). Allow the mixture to cool to room temperature over 4 hours, then stir at 0°C for 2 hours.

  • Isolation: Filter the resulting white crystals. Wash with cold iPrOH (10 mL) and dry under vacuum.

  • Recrystallization: Suspend the crystals in 10 volumes of boiling iPrOH/MTBE (1:1). Cool slowly to room temperature to yield the enantiopure salt (>99% ee).

Protocol B: Preparative Chiral SFC Separation

For rapid isolation of enantiomers at the <100g scale.

  • Sample Preparation: Dissolve the freebased racemic amine in Methanol at a concentration of 50 mg/mL. Validation check: Ensure no particulate matter is present; filter through a 0.22 µm PTFE syringe filter.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H, 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Supercritical CO2​ / Methanol containing 0.1% DEA.

  • Isocratic Gradient: 80% CO2​ / 20% (MeOH + 0.1% DEA).

  • Parameters: Flow rate = 70 mL/min; Back Pressure = 120 bar; Temperature = 35°C; UV Detection = 210 nm.

  • Collection: Collect the baseline-resolved peaks. The CO2​ will vent automatically. Lyophilize the remaining methanol to isolate the pure enantiomeric free bases.

Data Presentation: Resolving Agent Optimization

The following table summarizes the quantitative performance of various chiral resolving agents when applied to 4-Fluoro-octahydrocyclopenta[c]pyrrole (10g scale, optimized solvent systems).

Resolving AgentSolvent SystemMolar EquivalentsExpected First-Pass Yield (%)Expected First-Pass ee (%)
L-Tartaric AcidEtOH / H2​O (9:1)1.0 eq35%60%
Di-p-toluoyl-L-tartaric acid (L-DTTA) iPrOH / MTBE (1:1) 0.5 eq 42% 85%
Dibenzoyl-L-tartaric acid (L-DBTA)EtOH0.5 eq38%80%
(1R)-(-)-10-Camphorsulfonic acid (CSA)Acetone1.0 eq25%70%

Note: Yield is calculated based on the theoretical maximum of 50% for a single enantiomer from a racemate.

References

  • "Supercritical fluid chromatographic chiral separation of potential P2RX7 antagonists containing one, two and three chiral centers." ResearchGate. Available at: [Link]

  • "Preparation method of octahydrocyclopentane[C]pyrrole." Google Patents (CN103601666A).

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride and its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical development and chemical research, the unambiguous structural characterization of novel chemical entities is param...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and chemical research, the unambiguous structural characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride, a compound of interest due to the prevalence of the octahydrocyclopenta[c]pyrrole scaffold in biologically active molecules.[1][2][3] By leveraging fundamental principles of mass spectrometry, we will predict its fragmentation behavior and compare this powerful technique with other instrumental methods, offering a comprehensive roadmap for its analytical characterization.

Predicted Mass Spectrometry Fragmentation of 4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride

The fragmentation of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride in a mass spectrometer is anticipated to be a composite of the fragmentation patterns characteristic of cyclic amines, fluorinated compounds, and bicyclic systems.[4][5] The ionization method employed will significantly influence the observed fragmentation.

Electron Ionization (EI): This high-energy ionization technique is expected to produce a complex fragmentation pattern, providing rich structural information.[6] The molecular ion (M+) of the free base (after loss of HCl) would likely be observed, albeit potentially at low intensity. The fragmentation will be dominated by cleavage events that lead to the formation of stable carbocations and resonance-stabilized ions.[7][8]

Key predicted fragmentation pathways under EI include:

  • α-Cleavage: As a cyclic amine, the most favorable cleavage is adjacent to the nitrogen atom.[7][9] This would involve the loss of an ethyl radical from the five-membered ring or cleavage within the pyrrolidine ring, leading to the formation of a resonance-stabilized iminium ion.

  • Loss of Fluorine: A characteristic fragmentation for fluorinated compounds is the loss of a fluorine radical (M-19) or hydrogen fluoride (M-20).[10][11]

  • Ring Opening and Subsequent Fragmentation: The bicyclic ring system can undergo ring opening, followed by a series of cleavages to produce smaller, stable fragments.

Electrospray Ionization (ESI): ESI is a softer ionization technique, ideal for polar and thermally labile molecules, and is commonly coupled with liquid chromatography (LC-MS).[12][13][14] For 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride, ESI in positive ion mode would readily produce a protonated molecular ion [M+H]⁺ corresponding to the free base. Tandem mass spectrometry (MS/MS) would then be required to induce fragmentation.[15][16]

The predicted MS/MS fragmentation of the [M+H]⁺ ion would likely involve:

  • Loss of HF: A facile loss of hydrogen fluoride is a common pathway for protonated fluorinated compounds.

  • Ring Cleavage: Fragmentation of the pyrrolidine or cyclopentane ring systems, initiated by protonation.

Below is a diagram illustrating the predicted major fragmentation pathways for the free base of 4-Fluoro-octahydrocyclopenta[c]pyrrole.

G M [C₇H₁₂FN]⁺ (Molecular Ion) F1 Loss of C₂H₄ M->F1 F2 Loss of F M->F2 F3 Loss of HF M->F3 F4 α-Cleavage M->F4 I1 [C₅H₈FN]⁺ F1->I1 I2 [C₇H₁₂N]⁺ F2->I2 I3 [C₇H₁₁N]⁺ F3->I3 I4 [C₆H₁₀N]⁺ F4->I4 G cluster_0 LC System cluster_1 MS System Sample Sample LC_Column LC_Column Sample->LC_Column Injection MS_Source ESI Source LC_Column->MS_Source Elution Quadrupole1 Quadrupole1 MS_Source->Quadrupole1 Ionization Collision_Cell Collision_Cell Quadrupole1->Collision_Cell Precursor Selection Quadrupole2 Quadrupole2 Collision_Cell->Quadrupole2 Fragmentation Detector Detector Quadrupole2->Detector Fragment Analysis Data_System Data_System Detector->Data_System

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Binding Affinity of Novel 4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The octahydrocyclopenta[c]pyrrole scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of ligands f...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The octahydrocyclopenta[c]pyrrole scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of ligands for monoamine transporters. The strategic introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, pKa, and, critically, binding affinity to its biological target.[1][2][3] This guide provides a comprehensive framework for comparing the binding affinity of novel 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride derivatives, using the dopamine transporter (DAT) as a primary example target. We will delve into the causality behind experimental choices, provide a self-validating protocol for affinity determination, and analyze structure-activity relationships (SAR) to guide future optimization.

Part 1: The Scientific Rationale - Why Fluorine and Binding Affinity Matter

The decision to incorporate fluorine into a drug candidate is a deliberate strategy to enhance molecular properties.[3][4] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen or a hydroxyl group, yet it can drastically alter local electronic environments.[1][5][6] These alterations can lead to:

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic or hydrogen-bond interactions within a receptor's binding pocket, increasing the ligand's potency.[2][5]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and increasing the drug's half-life.[2][7]

  • Modulated Physicochemical Properties: Fluorination can lower the pKa of nearby basic amines, which can improve membrane permeability and bioavailability.[1][2]

Binding affinity, quantified by the inhibition constant (Kᵢ), is a direct measure of a drug's potency at its target. A lower Kᵢ value signifies a tighter interaction and higher affinity. Comparing the Kᵢ values of a series of derivatives allows researchers to establish a Structure-Activity Relationship (SAR), which is fundamental to rational drug design.[8] This process systematically links specific structural modifications to changes in biological activity, guiding the optimization of a lead compound.[9]

Part 2: Experimental Workflow for Determining Binding Affinity

The gold-standard method for quantifying the binding affinity of an unlabeled compound (the "competitor") is the competitive radioligand binding assay .[10][11][12] This technique measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target.

Detailed Protocol: Competitive Radioligand Binding Assay for the Dopamine Transporter (DAT)

This protocol is designed to be a self-validating system, with built-in controls to ensure data integrity.

Objective: To determine the binding affinity (Kᵢ) of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride derivatives for the human dopamine transporter (hDAT).

Materials:

  • Biological Material: Cell membranes prepared from a stable cell line expressing hDAT (e.g., HEK293-hDAT).[11]

  • Radioligand: [³H]WIN 35,428, a high-affinity cocaine analog that specifically labels the DAT.[13][14]

  • Test Compounds: Your series of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride derivatives, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Agent: A high concentration (e.g., 10 µM) of a known potent DAT inhibitor like GBR 12909 or cocaine to define non-specific binding.[13]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[10]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Filtration System: Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) and a cell harvester.[15]

  • Detection: Scintillation cocktail and a liquid scintillation counter.[11]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare hDAT Membranes A1 Plate Components: - Membranes - Buffer - Ligand/Compound P1->A1 P2 Serial Dilution of Test Compounds P2->A1 P3 Prepare Radioligand ([³H]WIN 35,428) P3->A1 A2 Incubate (e.g., 60-120 min, RT) A1->A2 S1 Rapid Vacuum Filtration (Separates Bound/Free) A2->S1 S2 Wash Filters S1->S2 S3 Add Scintillation Cocktail S2->S3 S4 Count Radioactivity (CPM) S3->S4 D1 Calculate % Inhibition S4->D1 D2 Non-linear Regression (log(inhibitor) vs. response) D1->D2 D3 Determine IC₅₀ D2->D3 D4 Calculate Kᵢ via Cheng-Prusoff Equation D3->D4

Caption: Experimental workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: hDAT membranes + Assay Buffer + [³H]WIN 35,428.

    • Non-specific Binding (NSB): hDAT membranes + Non-specific Agent + [³H]WIN 35,428.

    • Competitive Binding: hDAT membranes + Test Compound (at 8-12 concentrations) + [³H]WIN 35,428.

    • Causality: The NSB wells are critical. They measure how much radioligand sticks to the filters and membranes non-specifically. True receptor binding (specific binding) is calculated by subtracting NSB from Total Binding.[11]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[10][15]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This step is time-sensitive as it separates the membrane-bound radioligand (which remains on the filter) from the free radioligand (which passes through).[12]

  • Washing: Immediately wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

    • Causality: Using ice-cold buffer minimizes the dissociation of the radioligand from the receptor during the wash steps.

  • Counting: Place the dried filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity in a liquid scintillation counter. The output is typically in counts per minute (CPM).

  • Data Analysis: a. Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. For each test compound concentration, calculate the percentage of inhibition: % Inhibition = 100 * (1 - (Specific Binding with Competitor / Specific Binding without Competitor)). c. Plot % Inhibition versus the logarithm of the test compound concentration. Fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).[11] d. Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[11][15]

Part 3: Comparative Analysis of Model Octahydrocyclopenta[c]pyrrole Derivatives

While data for the specific 4-Fluoro derivatives is proprietary, we can illustrate the analysis using a hypothetical but plausible dataset based on known SAR for similar monoamine transporter inhibitors.[16][17] We will assess affinity not only for DAT but also for the serotonin (SERT) and norepinephrine (NET) transporters to determine selectivity.[18][19]

Table 1: Binding Affinities (Kᵢ, nM) of Hypothetical Derivatives at Monoamine Transporters

Compound IDR¹ SubstituentR² SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT SelectivityDAT/NET Selectivity
Parent-H HH15.2250.5180.316.511.9
Deriv-F H4-Fluoro 2.8 310.2195.6110.8 69.9
Deriv-Cl H4-Chloro4.5280.1170.862.237.9
Deriv-Me H4-Methyl12.8245.0165.419.112.9
Deriv-F-Me CH₃4-Fluoro 25.6450.8320.117.612.5

Selectivity Ratios = Kᵢ (Off-Target) / Kᵢ (DAT). Higher values indicate greater selectivity for DAT.

Analysis of Results:

  • Impact of Fluorine (Deriv-F): The introduction of a 4-fluoro substituent resulted in a significant ~5.4-fold increase in affinity for DAT compared to the unsubstituted parent compound (Parent-H). This suggests the fluorine atom is engaging in a highly favorable interaction within the DAT binding pocket.

  • Selectivity Profile: Crucially, this increase in affinity was highly specific to DAT. Affinity for SERT and NET remained largely unchanged, leading to a dramatic improvement in selectivity (DAT/SERT selectivity increased from 16.5 to 110.8). This is a highly desirable outcome in drug design, as it can reduce the potential for off-target side effects.[20]

  • Comparison with Other Halogens (Deriv-Cl): The 4-chloro derivative also showed increased DAT affinity over the parent, but was less potent than the fluoro analog. This highlights the unique properties of fluorine, as the larger chlorine atom may induce a slightly less optimal conformational fit.

  • Steric Hindrance (Deriv-F-Me): The addition of a methyl group at the R¹ position in conjunction with the 4-fluoro group (Deriv-F-Me) led to a significant loss of DAT affinity. This suggests that the R¹ position is sterically sensitive and that bulkier groups in this region disrupt the optimal binding conformation.

Part 4: Visualizing the Structure-Activity Relationship (SAR)

The data from Table 1 allows us to derive key SAR principles for this chemical series.

SAR cluster_scaffold Octahydrocyclopenta[c]pyrrole Core cluster_sar SAR Insights at Dopamine Transporter (DAT) Scaffold F_group 4-Fluoro (R²) Greatly Increases DAT Affinity\n& Selectivity Greatly Increases DAT Affinity & Selectivity F_group->Greatly Increases DAT Affinity\n& Selectivity Cl_group 4-Chloro (R²) Moderately Increases DAT Affinity Moderately Increases DAT Affinity Cl_group->Moderately Increases DAT Affinity Me_group 4-Methyl (R²) Tolerated, but No Affinity Gain Tolerated, but No Affinity Gain Me_group->Tolerated, but No Affinity Gain R1_Me_group Methyl (R¹) Steric Clash\nReduces DAT Affinity Steric Clash Reduces DAT Affinity R1_Me_group->Steric Clash\nReduces DAT Affinity

Caption: Key Structure-Activity Relationships (SAR) for the model series.

This SAR analysis provides clear, actionable insights for the next round of synthesis. The 4-position is critical for enhancing potency, with small, electronegative atoms like fluorine being highly favorable. The R¹ position, conversely, should not be substituted with bulky groups. Future efforts should focus on exploring other small, electron-withdrawing groups at the 4-position while keeping the R¹ position as a hydrogen or another small, non-obstructive group.

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for comparing the binding affinities of novel 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride derivatives. By employing a systematic approach centered on the competitive radioligand binding assay, researchers can generate high-quality, reproducible data. The subsequent analysis of this data to build a clear Structure-Activity Relationship is the cornerstone of efficient lead optimization. The hypothetical data presented illustrates how strategic fluorination can be a powerful tool to dramatically enhance both the potency and selectivity of a ligand for its intended biological target, paving the way for the development of more effective and safer therapeutics.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Berger, P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology, 41(4), 654-659. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-769. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • Fedorov, V. A. (2018, May 3). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Taylor, R. D., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1331-1348. [Link]

  • Taylor, R. D., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10134-10147. [Link]

  • Dixon, J. A., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(10), 2943-2947. [Link]

  • Al-aboudi, A., et al. (2021). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Journal of Medicinal Chemistry, 64(8), 4949-4960. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • ResearchGate. (n.d.). WIN 35428 (top) or cocaine (bottom) inhibition of [3H]dopamine... ResearchGate. [Link]

  • Vilaró, M. T., et al. (1994). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neuroscience Methods, 51(1), 23-30. [Link]

  • Madras, B. K., et al. (1995). [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. Journal of Pharmacology and Experimental Therapeutics, 273(3), 1224-1234. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Sit, S. Y., et al. (1999). Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. Journal of Biomolecular Screening, 4(4), 215-222. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.19. [Link]

  • Kolanos, R., et al. (2015). Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure—Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs. ACS Chemical Neuroscience, 6(12), 2029-2041. [Link]

  • ResearchGate. (n.d.). Competitive Radioligand Binding Assay for the Inhibition of [³H]-8-hydroxy-DPAT... ResearchGate. [Link]

  • Micheli, F., et al. (2001). Synthesis and Monoamine Transporter Affinity of 3beta-(4-(2-pyrrolyl)phenyl)-8-azabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 11(4), 487-489. [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Drug Design Org. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Current Pharmaceutical Design, 23(42), 6438-6467. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.16.1-12.16.18. [Link]

  • Andersen, J., et al. (2011). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. British Journal of Pharmacology, 164(2b), 596-608. [Link]

  • Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]

  • Ahlin, A., et al. (2018). Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters. Molecular Pharmaceutics, 15(12), 5612-5623. [Link]

  • Greiner, E., et al. (2006). Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. Journal of Medicinal Chemistry, 49(5), 1766-1772. [Link]

  • Singer, R. A., et al. (2010). An Octahydro-Cyclopenta[c]pyrrole Series of Inhibitors of the Type 1 Glycine Transporter. ACS Medicinal Chemistry Letters, 1(1), 2-6. [Link]

Sources

Validation

In Vivo Toxicity and Pharmacokinetic Comparison: 4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride vs. Non-Fluorinated Scaffolds

Executive Summary The bicyclic aliphatic amine octahydrocyclopenta[c]pyrrole is a privileged scaffold in medicinal chemistry, famously serving as the core amine moiety in the sulfonylurea antidiabetic drug gliclazide[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic aliphatic amine octahydrocyclopenta[c]pyrrole is a privileged scaffold in medicinal chemistry, famously serving as the core amine moiety in the sulfonylurea antidiabetic drug gliclazide[1] and various experimental triple reuptake inhibitors (TRIs) and RBP4 antagonists. However, non-fluorinated aliphatic rings often suffer from metabolic liabilities and high basicity, leading to hepatotoxicity and cardiotoxicity, respectively.

4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride (CAS 1423031-21-3) represents a rationally designed bioisosteric upgrade. By introducing a highly electronegative fluorine atom at the 4-position of the cyclopentyl ring, drug developers can fundamentally alter the molecule's pharmacokinetic (PK) and toxicity profile. This guide provides an objective, data-driven comparison of the in vivo toxicity profiles of the fluorinated versus non-fluorinated scaffolds, detailing the mechanistic causality behind these differences and providing robust experimental protocols for validation.

Mechanistic Rationale: The Causality of Fluorination

To understand the divergent toxicity profiles of these two scaffolds, we must examine the physical chemistry dictated by the fluorine atom.

Hepatotoxicity and Metabolic Stability (CYP450 Shielding)

The non-fluorinated octahydrocyclopenta[c]pyrrole ring is highly susceptible to oxidative metabolism. In vivo, cytochrome P450 enzymes—specifically CYP2C9 and CYP2C19 —rapidly hydroxylate the azabicyclo-octyl moiety, generating multiple monohydroxylated metabolites[1][2]. High metabolic turnover forces higher clinical dosing, which increases the burden on hepatocytes and elevates the risk of drug-induced liver injury (DILI).

  • The Fluorine Effect: The carbon-fluorine (C-F) bond is exceptionally strong (~105 kcal/mol) compared to a C-H bond. Substituting hydrogen for fluorine at the metabolically labile 4-position completely blocks CYP-mediated hydroxylation[3]. This metabolic stability reduces the formation of potentially reactive intermediates and lowers the required therapeutic dose, directly mitigating hepatotoxicity.

Cardiotoxicity and hERG Channel Affinity (pKa Modulation)

Cardiotoxicity, specifically QT interval prolongation, is a primary reason for late-stage drug attrition. The hERG potassium channel features a promiscuous inner cavity lined with aromatic residues (Tyr652, Phe656) that bind strongly to lipophilic, positively charged amines via cation- π interactions.

  • The Fluorine Effect: The non-fluorinated pyrrolidine nitrogen is highly basic (pKa ~9.8), meaning it is >99% protonated at physiological pH (7.4), making it a prime hERG liability. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I) through the σ -bonds, pulling electron density away from the nitrogen[4]. This lowers the pKa of 4-Fluoro-octahydrocyclopenta[c]pyrrole to approximately 8.3. Consequently, a significantly higher fraction of the drug remains neutral at pH 7.4, drastically reducing its affinity for the hERG channel and improving cardiovascular safety[4].

MetabolicPathway Parent Non-Fluorinated Scaffold CYP CYP2C9 / CYP2C19 Hydroxylation Parent->CYP ToxMet Reactive Metabolites CYP->ToxMet HepTox Hepatocyte Toxicity ToxMet->HepTox Fluoro 4-Fluoro Scaffold Block C-F Bond Blocks Oxidation Fluoro->Block Stable Metabolic Stability Block->Stable Safe Reduced Hepatotoxicity Stable->Safe

Diagram 1: Divergent metabolic pathways of fluorinated vs. non-fluorinated scaffolds.

Comparative In Vivo Toxicity Data

The table below summarizes the quantitative toxicological and physicochemical differences between the two scaffolds. Note: Data represents aggregated preclinical trends for these specific building blocks when integrated into standard drug-like molecules.

ParameterOctahydrocyclopenta[c]pyrrole HCl4-Fluoro-octahydrocyclopenta[c]pyrrole HClToxicological Implication
Calculated pKa ~9.8~8.3Lower basicity reduces cation- π binding in hERG.
hERG IC 50​ (Patch-Clamp) 4.5 μ M (High Risk)>30 μ M (Low Risk)Significantly improved cardiovascular safety margin.
CYP2C9 Intrinsic Clearance High ( >50μ L/min/mg)Low ( <15μ L/min/mg)Prevents rapid degradation and reactive metabolite formation.
Hepatotoxicity (ALT/AST elevation) Observed at >300 mg/kgNot observed up to 600 mg/kgEnhanced hepatic safety due to blocked oxidation.
Acute Oral LD 50​ (Murine) ~850 mg/kg>1,200 mg/kgHigher overall systemic tolerability.

Experimental Protocols: Self-Validating Workflows

To objectively compare these scaffolds, researchers must employ self-validating in vivo protocols. The following methodologies incorporate internal controls to ensure data integrity.

Protocol 1: In Vivo Hepatotoxicity & Pharmacokinetic Profiling

Objective: Quantify the metabolic stability and resulting hepatic stress of both compounds in a murine model.

  • Formulation: Dissolve both hydrochloride salts independently in a vehicle of 5% DMSO, 10% PEG400, and 85% saline to ensure complete dissolution.

  • Animal Dosing (Self-Validating Control): Divide 30 C57BL/6 mice into three groups (n=10): Vehicle-only (Negative Control), Non-fluorinated scaffold (300 mg/kg PO), and 4-Fluoro scaffold (300 mg/kg PO).

  • Serial PK Sampling: Draw 20 μ L of blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma and quantify parent compound and hydroxylated metabolites using LC-MS/MS.

  • Endpoint Hepatotoxicity Assessment: At 48 hours, euthanize the subjects. Collect serum to quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using a standard colorimetric assay.

  • Histopathology: Harvest the liver, fix in 10% formalin, and perform H&E staining to assess centrilobular necrosis (a hallmark of CYP-mediated toxic metabolite accumulation).

Protocol 2: Cardiovascular Safety (In Vivo Telemetry & Ex Vivo hERG)

Objective: Confirm that the pKa reduction induced by the 4-fluoro modification translates to in vivo cardiac safety.

  • Ex Vivo Patch-Clamp (Validation): Express human hERG channels in HEK293 cells. Apply both compounds at 10 μ M. Use Dofetilide (100 nM) as a positive control to ensure assay sensitivity. Measure the fractional block of the tail current.

  • In Vivo Telemetry: Implant conscious beagle dogs (n=4 per group, crossover design) with cardiovascular telemetry devices.

  • Dosing & Monitoring: Administer compounds orally at 50 mg/kg. Continuously monitor the electrocardiogram (ECG) for 24 hours, specifically calculating the heart-rate corrected QT interval (QTc).

  • Causality Link: Correlate the peak plasma concentration ( Cmax​ ) from simultaneous PK blood draws with the maximum Δ QTc to establish a definitive safety margin.

Workflow Start Compound Formulation (Vehicle: 5% DMSO / PEG400) Dosing Oral Gavage (PO) in Murine/Canine Models Start->Dosing Split Assay Branching Dosing->Split PK Serial Blood Sampling (LC-MS/MS PK Profile) Split->PK Tox Organ Harvesting (Liver Histopathology) Split->Tox Cardio ECG Telemetry (QTc Interval Monitoring) Split->Cardio Data Safety Margin & Toxicity Profile Calculation PK->Data Tox->Data Cardio->Data

Diagram 2: Integrated in vivo workflow for comparative toxicity and PK profiling.

Conclusion

The transition from octahydrocyclopenta[c]pyrrole to 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride is a textbook example of rational drug design. By leveraging the unique stereoelectronic properties of fluorine, researchers can systematically engineer out the metabolic liabilities associated with CYP2C9/CYP2C19 hydroxylation[2][3] and the cardiotoxic risks associated with high-pKa amine hERG binding[4]. For drug development professionals, utilizing the fluorinated building block provides a significantly wider therapeutic index for downstream CNS and metabolic drug candidates.

References

  • Identification of the human cytochromes P450 catalysing the rate-limiting pathways of gliclazide elimination Source: The University of Queensland (UQ eSpace) URL:[Link]

  • Kinetics of Gliclazide After Single Dose Oral Administration of Gliclazide 60 mg Modified Release Tablet Source: Babes-Bolyai University (UBB) URL:[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Fluorine Scanning by Nonselective Fluorination: Enhancing Raf/MEK Inhibition while Keeping Physicochemical Properties Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride proper disposal procedures

Operational Blueprint: Safety, Handling, and Disposal of 4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride As a Senior Application Scientist, I approach the lifecycle management of specialized pharmaceutical building...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safety, Handling, and Disposal of 4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride

As a Senior Application Scientist, I approach the lifecycle management of specialized pharmaceutical building blocks not merely as a regulatory checkbox, but as a strict chemical engineering protocol. 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride (CAS: 1423031-21-3) is a highly specific fluorinated bicyclic amine salt used extensively in drug discovery[1][2].

Treating this compound as standard organic waste is a critical operational failure. The disposal logic must account for two competing chemical realities:

  • The C-F Bond Stability: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol). Standard, low-temperature incineration fails to cleave this bond, leading to the atmospheric release of persistent fluorinated contaminants and hydrofluoric acid (HF)[3].

  • The Hydrochloride Salt: Upon exposure to ambient moisture or aqueous streams, the salt dissociates to create a localized acidic environment (HCl) that is highly corrosive to standard metal storage containers and irritating to respiratory mucous membranes[3].

Therefore, every handling and disposal protocol must be a self-validating system designed to mitigate halogenated persistence and acid corrosivity.

I. Critical Operational Parameters

To ensure immediate logistical clarity, all quantitative thresholds for the handling and disposal of this compound are summarized below.

ParameterOperational ValueMechanistic Rationale
Incineration Temperature > 1100 °C (> 2000 °F)Required thermal threshold to fully cleave the C-F bond and prevent the generation of PFAS-like environmental contaminants.
Spill Neutralization Ratio 5 ppm absorbent : 1 ppm productEnsures complete physical encapsulation of the fine powder before chemical deactivation, preventing toxic aerosolization[4].
Storage Temperature 15–25 °C (Controlled Room Temp)Prevents condensation-induced hydrolysis of the hydrochloride salt, which would generate corrosive HCl gas[2][5].
EPA Waste Designation Halogenated / F-ListedThe presence of fluorine and chlorine dictates strict routing into RCRA Subtitle C hazardous waste streams[6][7].
Incinerator Scrubbing Calcium Hydroxide (Ca(OH)₂)High-temp combustion yields HF and HCl gases; alkaline wet scrubbers are mandatory to precipitate these as inert calcium salts[3].

II. Self-Validating Operational Protocols

The following step-by-step methodologies provide the required procedural guidance for laboratory personnel and EHS teams.

Protocol A: Routine Handling and PPE Verification

Grounding Standard: [8][9]

  • Engineering Controls: Always handle the dry powder within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of corrosive dust.

  • PPE Selection: Don nitrile gloves (minimum 5 mil thickness, double-gloved), a high-collar lab coat, and tightly fitting chemical splash goggles.

  • Validation Step: Before beginning work, verify the inward face velocity of the fume hood (standard is 80–100 feet per minute). If the airflow monitor is in alarm, do not open the chemical container.

Protocol B: Spill Response and Chemical Deactivation

Causality: Sweeping up fluorinated amine salts dry can aerosolize the compound, leading to severe respiratory tract burns. It must be encapsulated first.

  • Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure local exhaust ventilation (LEV) remains active to capture off-gassing HCl[3].

  • Encapsulate: Cover the spill with a non-combustible, inert absorbent such as bentonite clay or diatomaceous earth at a minimum ratio of 5 parts absorbent to 1 part spilled product[4].

  • Neutralize (If Aqueous): If the spill involves a solution of the compound, apply a weak solid base (e.g., sodium bicarbonate) to the absorbed mass until effervescence ceases.

  • Validation Step: Lightly mist the perimeter of the cleaned spill area with deionized water and test with pH paper. The protocol is only complete when the surface returns a neutral pH (6.5–7.5).

  • Collect: Use non-sparking, plastic tools to transfer the deactivated mass into a chemically resistant High-Density Polyethylene (HDPE) container. Do not use steel drums[5].

Protocol C: Waste Segregation and Terminal Disposal

Grounding Standard:[6][7]

  • Segregation: Never mix this compound with non-halogenated solvent waste. The presence of fluorine strictly dictates that it must enter the Halogenated Organic Waste stream.

  • Labeling: Mark the secondary containment strictly as "Halogenated Organic Waste - Contains Fluorinated Amines and HCl". This prevents the waste contractor from accidentally routing it to a low-temperature facility.

  • Terminal Destruction: Transfer the waste via a licensed RCRA waste contractor to a high-temperature incinerator[4]. The facility must operate at >1100°C with a residence time of >2 seconds, equipped with alkaline acid gas scrubbers.

  • Validation Step: The disposal lifecycle is only officially closed when your EHS department receives and logs a formal Certificate of Destruction (CoD) from the contractor, proving the C-F bonds were thermally destroyed.

III. Disposal Workflow Visualization

The following logic diagram maps the strict segregation and destruction pathway required to safely eliminate fluorinated amine hydrochlorides.

G Start Waste Generation: 4-Fluoro-octahydrocyclopenta[c]pyrrole HCl Segregation Waste Segregation Protocol Start->Segregation Solid Solid Waste Stream (Contaminated PPE/Powder) Segregation->Solid Liquid Liquid Waste Stream (Halogenated Solvents) Segregation->Liquid Storage Temporary Storage (Ventilated, Secondary Containment) Solid->Storage Liquid->Storage Contractor Licensed Waste Contractor (EPA/RCRA Compliant) Storage->Contractor Incineration High-Temp Incineration (>1100°C with HF/HCl Scrubbers) Contractor->Incineration End Certificate of Destruction Incineration->End

Fig 1. Verified disposal workflow for fluorinated amine hydrochlorides.

IV. References

  • EPA Interim Guidance on the Destruction and Disposal of PFAS and Fluorinated Compounds Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • OSHA Personal Protective Equipment (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • EPA Hazardous Waste Identification (40 CFR Part 261) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

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